REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:7]=[C:6]([NH:8][C:9]([CH3:11])=O)[CH:5]=[CH:4][C:3]=1[O:12][CH3:13].P12(SP3(SP(SP(S3)(S1)=S)(=S)S2)=S)=[S:15].[OH-].[Na+].C.Cl>O.O1CCOCC1.N1C=CC=CC=1>[CH3:1][C:2]1[CH:7]=[C:6]([NH:8][C:9]([CH3:11])=[S:15])[CH:5]=[CH:4][C:3]=1[O:12][CH3:13] |f:2.3|
|
Name
|
|
Quantity
|
185 g
|
Type
|
reactant
|
Smiles
|
CC1=C(C=CC(=C1)NC(=O)C)OC
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
130 g
|
Type
|
reactant
|
Smiles
|
P12(=S)SP3(=S)SP(=S)(S1)SP(=S)(S2)S3
|
Name
|
|
Quantity
|
45 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
in small portions under stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
multi-neck flask mounted on an oil bath
|
Type
|
CUSTOM
|
Details
|
was 100° C
|
Type
|
ADDITION
|
Details
|
were added
|
Type
|
ADDITION
|
Details
|
after the addition
|
Type
|
CUSTOM
|
Details
|
the solution thus obtained
|
Type
|
STIRRING
|
Details
|
was stirred for another 45 minutes
|
Duration
|
45 min
|
Type
|
TEMPERATURE
|
Details
|
by maintaining the conditions of the reaction temperature
|
Type
|
ADDITION
|
Details
|
The reaction mixture was poured into a 5 l
|
Type
|
STIRRING
|
Details
|
the whole stirred for 1 hour
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
After filtration
|
Type
|
ADDITION
|
Details
|
the solution was poured into a Keller flask
|
Type
|
CUSTOM
|
Details
|
provided with a stirrer
|
Type
|
TEMPERATURE
|
Details
|
externally cooled
|
Type
|
CUSTOM
|
Details
|
lower than +5° C
|
Type
|
STIRRING
|
Details
|
After approximately 1 hour of stirring
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
the product, thus separated
|
Type
|
FILTRATION
|
Details
|
was filtered with a Buchner
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
The raw product was crystallized many times from ligroin in the presence of animal charcoal
|
Name
|
|
Type
|
|
Smiles
|
CC1=C(C=CC(=C1)NC(=S)C)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |